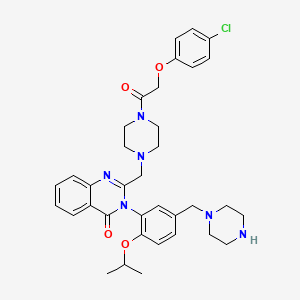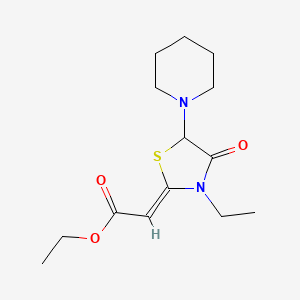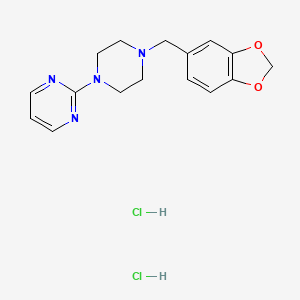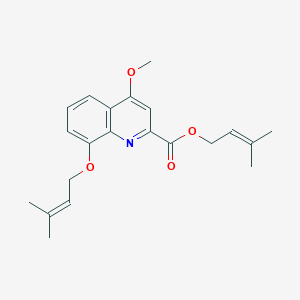
Ppc-1, MitoUncoupler
Descripción general
Descripción
Ppc-1 is a novel small molecule derived from the cellular slime mold Polysphondylium pseudo-candidum . It enhances oxygen consumption in a dose-dependent manner and acts as a moderate mitochondrial oxidative phosphorylation uncoupler without adverse effects on ATP production .
Synthesis Analysis
Ppc-1 is a newly isolated molecule from Polysphondylium pseudo-candidum . It shows comparatively mild uncoupling activity in Mitochondria . The kinetic behavior of Ppc-1 suggests its function as a mitochondrial uncoupler .Molecular Structure Analysis
The molecular formula of Ppc-1 is C21H25NO4 and its molecular weight is 355.43 . The chemical name of Ppc-1 is 3-Methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enyloxy)quinoline-2-carboxylate .Chemical Reactions Analysis
Ppc-1 has been described to enhance oxygen consumption in a dose-dependent manner . This compound also acts as a moderate mitochondrial oxidative phosphorylation uncoupler without adverse effects on ATP production with little cytotoxicity .Physical And Chemical Properties Analysis
Ppc-1 is soluble in DMSO . The compound displays a mild uncoupling activity in Mitochondria .Aplicaciones Científicas De Investigación
Mitochondrial Function and Obesity Research
Ppc-1, identified as a novel molecule derived from slime molds, has been studied for its effects on mitochondrial oxygen consumption. Suzuki et al. (2015) found that Ppc-1 stimulates oxygen consumption without adversely affecting ATP production, suggesting its function as a mitochondrial uncoupler. In mice, serial administration of Ppc-1 suppressed weight gain without abnormal effects on liver or kidney tissues, and no evidence of tumor formation was observed. This research indicates Ppc-1's potential as a tool for mitochondrial research and in developing new drugs to treat obesity (Suzuki et al., 2015).
Structural Studies and Anti-Obesity Applications
A study by Kikuchi et al. (2015) synthesized Ppc-1 and its derivatives, revealing the structure-activity relationship of uncoupling activities. They found that a specific compound, 18, showed more potent mitochondrial uncoupling activity than Ppc-1 and also suppressed weight gain in mice without undesired effects. These findings suggest the potential use of Ppc-1 derivatives as seed compounds for new anti-obesity drugs (Kikuchi et al., 2015).
Direcciones Futuras
The results suggest that Ppc-1 is a unique mitochondrial regulator which will be a valuable tool for mitochondrial research as well as the development of new drugs to treat obesity . Further studies are needed to explore its potential applications in the treatment of obesity and other related conditions.
Propiedades
IUPAC Name |
3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQSFOIWOTFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ppc-1, MitoUncoupler | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





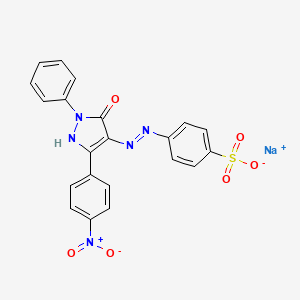
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
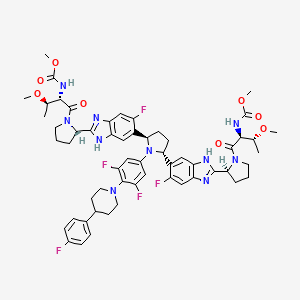
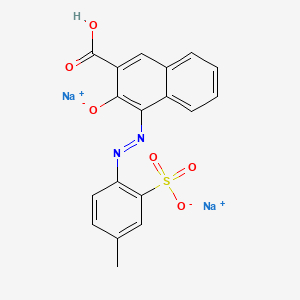
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
![4H-1-Benzopyran-4-one, 6-methyl-2-(4-morpholinyl)-8-[1-(phenylamino)ethyl]-](/img/structure/B610105.png)
![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)
